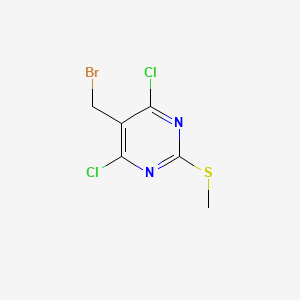

5-(溴甲基)-4,6-二氯-2-(甲硫基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine is a basic structure in many important biomolecules like DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

Pyrimidines can be synthesized using several methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .

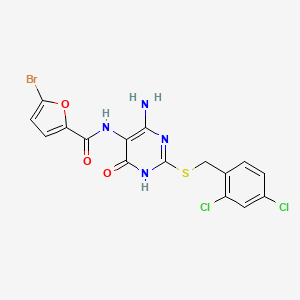

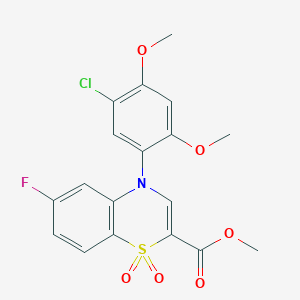

Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine” would include additional functional groups attached to the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones can lead to the synthesis of structurally important pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 5-(Bromomethyl)pyrimidine, has a molecular formula of C5H5BrN2 and an average mass of 173.011 Da .

科学研究应用

抗病毒活性

已评估包括 5 位修饰在内的源自嘧啶的化合物,以了解其抗病毒特性。一项研究探索了 5-取代-2,4-二氨基-6-[2-(膦酸甲氧基)乙氧基]嘧啶的合成,揭示了它们在细胞培养中抑制逆转录病毒复制的潜力。研究强调,某些衍生物表现出显着的抗逆转录病毒活性,与参考药物替诺福韦和替诺福韦相当,且没有可测量的毒性 (Hocková、Holý、Masojídková、Andrei、Snoeck、De Clercq 和 Balzarini,2003)。

嘧啶衍生物的合成

对嘧啶衍生物的研究已导致合成具有潜在生物应用的新化合物。例如,已记录了 5-溴-2,4-二氯-6-甲基嘧啶与氯仿中甲基肼的转化,产生了用于创建 3-(烷基硫基)-7-氯-1,5-二甲基-1H-嘧啶并[4,5-e][1,3,4]噻二嗪衍生物的中间体。这些衍生物已与仲胺进一步反应,表明它们在化学合成中的多功能性 (Rahimizadeh、Nikpour 和 Bakavoli,2007)。

化学治疗活性

开发嘧啶衍生物用于癌症治疗一直是研究的一个重要领域。已研究含有嘧啶核的化合物对各种癌细胞系的细胞毒性。研究表明,某些 5-羟甲基嘧啶衍生物表现出中等的抗癌特性,突出了嘧啶修饰在开发新的化疗剂中的潜力 (Stolarczyk、Matera-Witkiewicz、Wolska、Krupińska、Mikołajczyk、Pyra 和 Bryndal,2021)。

安全和危害

未来方向

作用机制

Target of Action

Pyrimidine derivatives have been shown to have a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s worth noting that pyrimidine derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through the reaction of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Purine and pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis .

Result of Action

Pyrimidine derivatives have been shown to have neuroprotective and anti-neuroinflammatory properties .

属性

IUPAC Name |

5-(bromomethyl)-4,6-dichloro-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrCl2N2S/c1-12-6-10-4(8)3(2-7)5(9)11-6/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSHTGHRDHAKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)

![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)